2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide is a complex organic compound that features a dichlorophenoxy group, a trifluoromethyl-substituted tetrahydroquinazoline moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 2,4-dichlorophenol, which is then reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Synthesis of the Tetrahydroquinazoline Derivative: The next step involves the synthesis of the tetrahydroquinazoline derivative. This can be achieved by reacting 2-aminobenzonitrile with ethyl trifluoroacetate in the presence of a base to form the quinazoline core, followed by hydrogenation to obtain the tetrahydroquinazoline.
Coupling Reaction: The final step involves coupling the 2-(2,4-dichlorophenoxy)acetic acid with the tetrahydroquinazoline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and tetrahydroquinazoline moieties.
Reduction: Reduction reactions can target the nitro groups if present or the quinazoline ring to form dihydro derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic aromatic substitution reactions, especially at the positions ortho to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products may include quinazoline N-oxides or phenoxy radicals.
Reduction: Reduced forms of the quinazoline ring or dechlorinated phenoxy derivatives.
Substitution: Substituted phenoxy derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. Studies can focus on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound can be explored for its pharmacological properties. Its structure suggests potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities present in this molecule.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the dichlorophenoxy group can facilitate interactions with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar dichlorophenoxy structure.
Trifluoromethylquinazoline derivatives: Compounds with similar quinazoline cores that exhibit various biological activities.
Acetamide derivatives: Compounds with acetamide linkages that are common in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of 2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenoxy and trifluoromethylquinazoline moieties in a single molecule allows for diverse interactions and applications that are not possible with simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F3N3O2/c20-11-5-6-15(13(21)9-11)29-10-17(28)25-8-7-16-26-14-4-2-1-3-12(14)18(27-16)19(22,23)24/h5-6,9H,1-4,7-8,10H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIOKUPPHJUIRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.